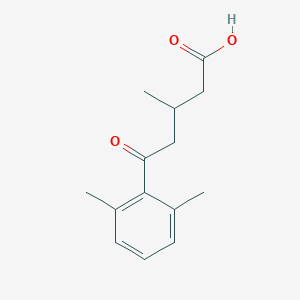
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. It also includes its chemical properties like acidity/basicity, reactivity, and stability.Aplicaciones Científicas De Investigación
1. Metabolic Signaling and Energy Expenditure
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid plays a role in the metabolic signaling axis of brown and beige adipose tissue. It is involved in systemic energy expenditure, showing potential implications for obesity and diabetes treatments. This compound has been linked to the induction of a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo (Whitehead et al., 2021).
2. Structural Chemistry
The compound's crystal structure has been studied to understand its chemical behavior better. One study focused on its reaction with other compounds, highlighting its potential in forming structurally unique derivatives, which could be valuable in various chemical applications (Gelli et al., 1994).
3. Nonlinear Optical Properties
Research has been conducted on the nonlinear optical properties of derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid. These properties are essential for applications in photonic devices and materials science (Murthy et al., 2013).
4. Photorelease of Carboxylic Acids
Another significant application of derivatives of this compound is in the photorelease of carboxylic acids. This has implications for organic synthesis and biochemistry, where it can be used as a photoremovable protecting group (Klan et al., 2000).
5. Luminescence Sensing
Some derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid have been explored for their luminescence sensing capabilities. This could be useful in developing new sensors for various chemicals (Shi et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other hazards. It includes precautions for handling and storing the compound safely.
Direcciones Futuras
This involves discussing potential applications of the compound and areas for future research.
I hope this helps! If you have a different compound or a specific aspect of “5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid” you’d like me to look into, feel free to ask!
Propiedades
IUPAC Name |
5-(2,6-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-13(16)17)7-12(15)14-10(2)5-4-6-11(14)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVEMDRLFYSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

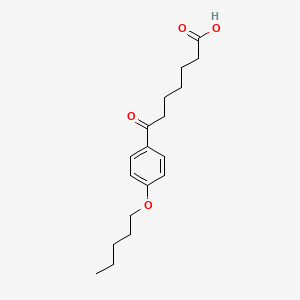
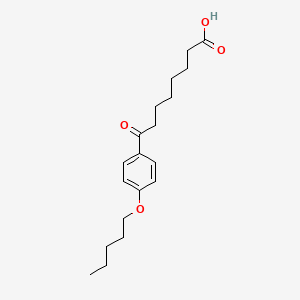
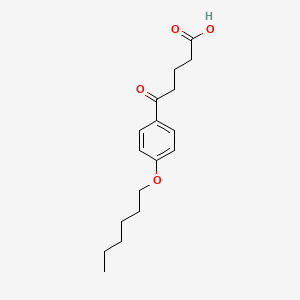
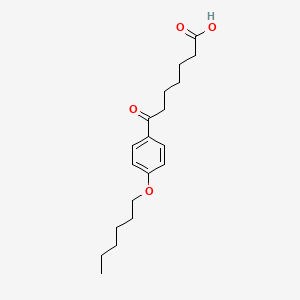
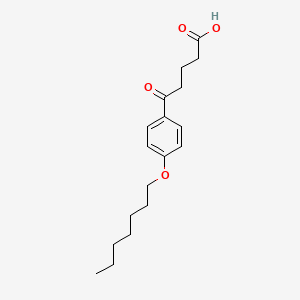
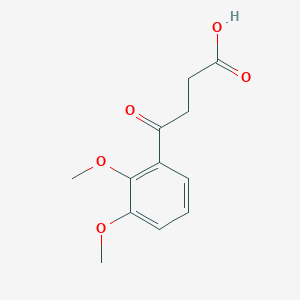
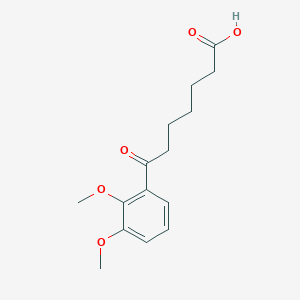
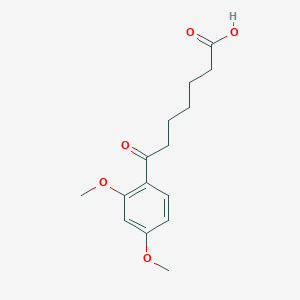
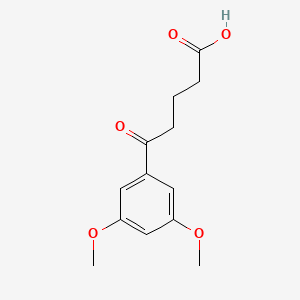
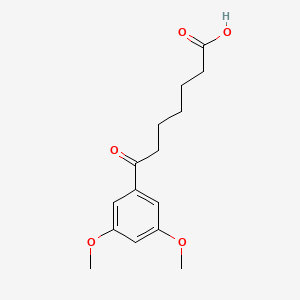
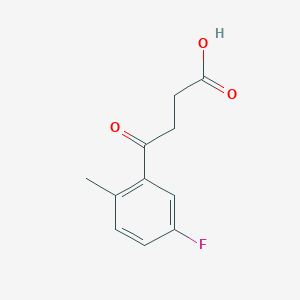
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)